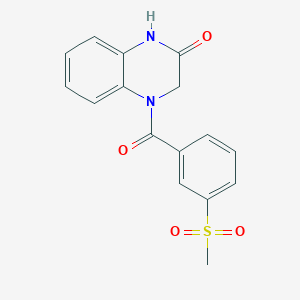

4-(3-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-(3-methylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-23(21,22)12-6-4-5-11(9-12)16(20)18-10-15(19)17-13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEKMBGRUDJQSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-(methylsulfonyl)benzoyl chloride with 3,4-dihydroquinoxalin-2(1H)-one in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The benzoyl group can be reduced to form corresponding alcohols or hydrocarbons.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohols or hydrocarbons.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 4-(3-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one exhibit promising anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that modifications in the structure of quinoxaline derivatives could enhance their cytotoxic effects against various cancer cell lines, including breast and lung cancers .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its efficacy against a range of bacterial strains suggests potential applications in developing new antibiotics. The presence of the methylsulfonyl group enhances the lipophilicity of the molecule, which may improve its ability to penetrate bacterial membranes .

Pharmacological Applications

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. In vitro assays indicate that it can protect neuronal cells from oxidative stress-induced damage. This characteristic positions it as a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson's disease .

Anti-inflammatory Activity

The compound has shown potential anti-inflammatory effects in preclinical models. By modulating inflammatory pathways, it may provide therapeutic benefits in conditions such as arthritis and other inflammatory disorders. Research indicates that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism for its action .

Material Science

Polymer Composites

In material science, this compound has been explored as a functional additive in polymer composites. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in high-performance materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(3-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(3-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one with structurally related compounds, focusing on substituents, biological activities, and key findings:

Key Comparative Insights:

Substituent Impact on Activity: Electron-Withdrawing Groups: The methylsulfonyl group in the target compound is structurally distinct from analogs with thiophene, furan, or quinazolinyl substituents. This group may improve metabolic stability and target binding compared to electron-donating groups like methoxy . Antitumor Potency: Quinazolinyl-substituted derivatives (e.g., 6a, 6d) exhibit nanomolar antiproliferative activity, suggesting that bulky aromatic substituents enhance cytotoxicity. The target compound’s benzoyl group may offer similar benefits .

Synthesis Efficiency: Substituents significantly affect reaction yields. For example, the furan-2-carbonyl derivative (27b) achieved 93% yield, while the nicotinoyl analog (27c) yielded only 23%, likely due to steric or electronic challenges .

Target Specificity: Dicarboxylic derivatives are optimized for sGC activation, whereas BRD4 inhibitors (e.g., 19a) require specific propenoyl substituents for acetyl-lysine mimicry . The target compound’s methylsulfonyl group may favor interactions with kinases or sulfonamide-binding enzymes.

Structural Flexibility: The quinoxalinone core allows diverse substitutions at N1, N4, C6, and C7 positions, enabling tailored pharmacological profiles .

Biological Activity

The compound 4-(3-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a derivative of quinoxaline known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 348.37 g/mol. The structure includes a quinoxaline core, which is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that related quinoxaline derivatives displayed IC50 values in the low micromolar range against HeLa cells, indicating potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Quinoxaline Derivative A | HeLa | 10.46 ± 0.82 |

| Quinoxaline Derivative B | MCF-7 | 2.3 |

| Quinoxaline Derivative C | HCT-116 | 1.9 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study on similar quinoxaline derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL . This suggests that the methylsulfonyl group may enhance the compound's ability to penetrate bacterial cell walls.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within cells. The methylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzymatic activity. Additionally, the quinoxaline core may interact with aromatic residues in target proteins, enhancing binding affinity and specificity .

Synthesis and Research Applications

The synthesis of this compound typically involves the reaction of 2-(methylsulfonyl)benzoic acid with 3,4-dihydroquinoxalin-2(1H)-one under dehydrating conditions. This method highlights the importance of reaction conditions in achieving high yields and purity.

In terms of research applications, this compound serves as a valuable building block for synthesizing more complex molecules in medicinal chemistry. Its potential therapeutic properties are being explored for treating conditions such as cancer and infectious diseases .

Case Studies

Several studies have highlighted the biological activity of quinoxaline derivatives:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one, and how can reaction conditions be optimized?

- Methodological Guidance : Copper-catalyzed alkynylation (e.g., using CuI and phenanthroline ligands under aerobic conditions) is a key method for functionalizing the quinoxalinone core. Optimization involves varying solvents (e.g., DMF, toluene), temperature (80–100°C), and catalyst loading to improve yields (typically 30–65%) . For benzoyl-substituted derivatives, Friedel-Crafts acylation or Suzuki-Miyaura coupling may be employed, with careful control of protecting groups to avoid side reactions. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Methodological Guidance :

- 1H/13C NMR : Look for downfield shifts in the quinoxalinone carbonyl (δ ~165–170 ppm in 13C) and methylsulfonyl group (δ ~3.3 ppm in 1H for –SO2CH3). Aromatic protons typically appear as multiplets in δ 7.0–8.5 ppm .

- HRMS : Confirm molecular ion peaks with <5 ppm error. For example, [M+H]+ at m/z 359.0921 (calculated for C17H15N2O4S) .

- IR : Strong absorption bands for C=O (~1680 cm⁻¹) and SO2 (~1150–1300 cm⁻¹) .

Q. What are the challenges in purifying this compound, and what chromatographic methods are recommended?

- Methodological Guidance : Due to polar functional groups (e.g., sulfonyl, carbonyl), reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) is effective. For intermediates, flash chromatography with dichloromethane/methanol (95:5) can separate diastereomers. Recrystallization from ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How do structural modifications at the quinoxaline or benzoyl moieties affect tubulin-binding affinity and antitumor efficacy?

- Methodological Guidance :

- Quinazoline Substitution : Introducing electron-withdrawing groups (e.g., –CN, –CF3) at the 2-position of the quinazoline ring enhances tubulin polymerization inhibition (IC50 < 10 nM). Use molecular docking (PDB: 1SA0) to predict binding interactions .

- Benzoyl Modifications : Methylsulfonyl groups improve solubility and metabolic stability. Replace with trifluoromethoxy or heteroaromatic rings (e.g., thiophene) to evaluate effects on vascular disruption in HUVEC migration assays .

Q. What in vivo models are appropriate for evaluating vascular-disrupting effects, and how should these studies be designed?

- Methodological Guidance :

- Xenograft Models : Use immunodeficient mice (e.g., BALB/c nude) implanted with human tumor lines (e.g., MDA-MB-231 breast cancer). Administer compound intravenously (1–10 mg/kg) and monitor tumor volume via caliper measurements. Include vehicle and positive controls (e.g., combretastatin A-4) .

- Immunohistochemistry : Stain tumor sections for CD31 (endothelial marker) and Ki-67 (proliferation) to quantify vascular disruption and apoptosis .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy observed in some analogues?

- Methodological Guidance :

- PK/PD Studies : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodents. Poor oral bioavailability may necessitate formulation adjustments (e.g., PEGylation or liposomal encapsulation) .

- Metabolic Stability : Use liver microsomes (human/rodent) to identify metabolic hotspots. Introduce deuterium at vulnerable sites (e.g., benzylic positions) to block oxidative degradation .

Data Contradiction Analysis

Q. Why do some synthetic analogues show high in vitro cytotoxicity but low in vivo activity?

- Resolution Strategy :

- Solubility Testing : Perform shake-flask assays (pH 7.4 PBS) to identify poor aqueous solubility. Improve via salt formation (e.g., hydrochloride) or co-solvents (e.g., Captisol®) .

- Off-Target Effects : Screen against kinase panels (e.g., Eurofins) to rule out non-specific binding. Focus on analogues with >100-fold selectivity for tubulin over kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.